2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a sulfanylacetamide chain and aryl groups. Key structural features include:
- Triazole ring: Provides a heterocyclic scaffold for molecular interactions.
- 4-Ethoxyphenyl substituent: Enhances lipophilicity and influences binding to hydrophobic pockets in biological targets.
Molecular weight and logP values (estimated via computational tools) suggest moderate solubility and membrane permeability, typical for compounds in this class .
Properties
Molecular Formula |
C18H18BrN5O2S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O2S/c1-2-26-15-8-6-12(7-9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-5-3-4-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
DHNIVLINIRGUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and purification techniques such as chromatography, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like refluxing in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromophenyl group would yield phenyl derivatives.
Scientific Research Applications
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
- 2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide (CAS 585563-49-1): Differs in the ethoxy group’s position (meta vs. para on the phenyl ring). The para-substituted ethoxy group in the target compound may enhance steric complementarity in enzyme binding compared to the meta isomer .
Substituent Variations on the Triazole Ring
- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111): Replaces ethoxyphenyl with 2-pyridyl and 3-bromophenyl with 3-methylphenyl. Exhibits 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models, attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2) . Lower toxicity (LD50 1000 mg/kg) compared to chloro-substituted analogs .
- 2-[[4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-acetamide derivatives: Furan substituents increase anti-exudative activity, with some analogs matching diclofenac’s efficacy at 10 mg/kg doses .
Variations in the Acetamide Moiety
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :
Table 1: Anti-Inflammatory and Analgesic Activities
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|
| Target compound | ~418 (estimated) | ~3.5 | 5 | |
| AS111 | 356.24 | 3.6 | 5 | |
| 3-Ethoxyphenyl isomer | 418.3 | 3.8 | 5 |
Mechanistic Insights and Molecular Docking
- COX-2 Inhibition : The ethoxyphenyl group in the target compound may stabilize hydrophobic interactions with LEU338 and ALA527 in COX-2, similar to AS111’s pyridyl group .
- Reverse Transcriptase Inhibition: Analogs with hydroxyphenyl substituents (e.g., AM34) show nanomolar binding affinities, suggesting ethoxy groups could be optimized for similar efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
